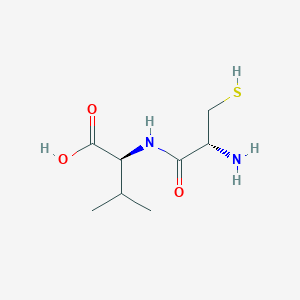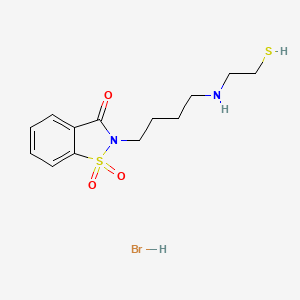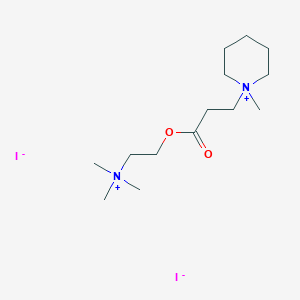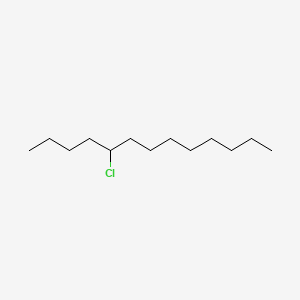
Chlorotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to almost colorless liquid with a specific gravity of 0.87 at 20°C and a boiling point of 126°C at 5 mmHg. This compound is primarily used in organic synthesis and has various applications in industrial and research settings.
Métodos De Preparación
Chlorotridecane is typically synthesized through the chlorination of tridecane. . The reaction conditions generally include maintaining a controlled temperature and pressure to ensure the efficient production of this compound. Industrial production methods often involve large-scale chlorination processes with stringent safety measures due to the hazardous nature of chlorine gas.
Análisis De Reacciones Químicas
Chlorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Dehydrohalogenation: When exposed to hot metal surfaces, this compound can undergo dehydrohalogenation, leading to the formation of chlorinated olefins.
Oxidation and Reduction: this compound can also be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield tridecanol.
Aplicaciones Científicas De Investigación
Chlorotridecane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Industrial Applications: this compound is utilized in the production of surfactants, detergents, and emulsifiers.
Environmental Research: Studies have investigated the transformation of chlorinated paraffins, such as this compound, to chlorinated olefins during metal work and thermal exposure.
Analytical Methods: It is used in the development of analytical methods for the determination of chlorine dioxide and other chlorine compounds.
Mecanismo De Acción
The mechanism of action of chlorotridecane primarily involves its reactivity as a chlorinated alkane. The chlorine atom in this compound makes it a good leaving group, facilitating various substitution and elimination reactions. In industrial settings, its transformation during thermal exposure involves dehydrohalogenation, leading to the formation of chlorinated olefins.
Comparación Con Compuestos Similares
Chlorotridecane can be compared with other chlorinated alkanes such as:
- Chlorododecane (C12H25Cl)
- Chlorotetradecane (C14H29Cl)
- Chloropentadecane (C15H31Cl)
What sets this compound apart is its specific chain length and the resulting physical and chemical properties. For instance, its boiling point and reactivity can differ significantly from those of chlorododecane or chlorotetradecane due to the variation in carbon chain length.
Propiedades
Número CAS |
34214-84-1 |
|---|---|
Fórmula molecular |
C13H27Cl |
Peso molecular |
218.80 g/mol |
Nombre IUPAC |
5-chlorotridecane |
InChI |
InChI=1S/C13H27Cl/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13H,3-12H2,1-2H3 |
Clave InChI |
HLFUZAIUGZYFDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


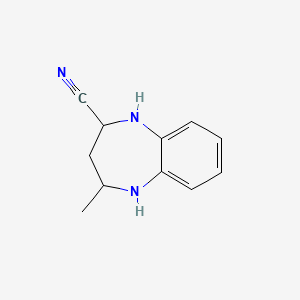
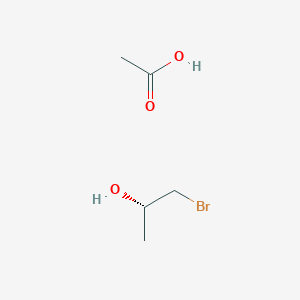
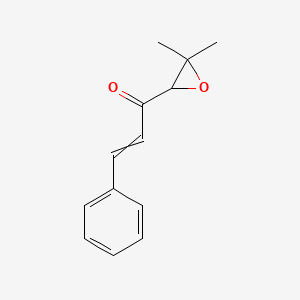
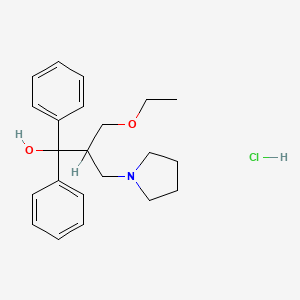
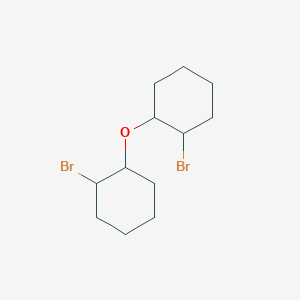
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)
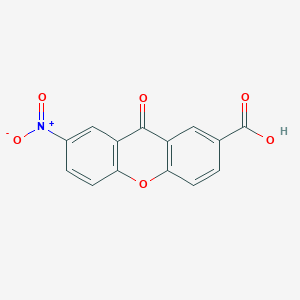
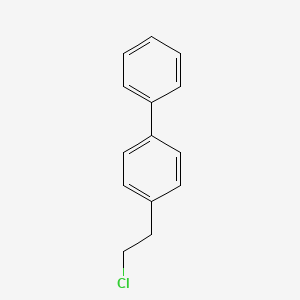
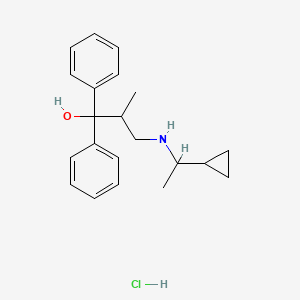
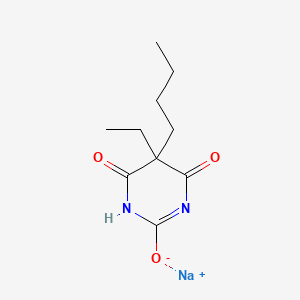
![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
